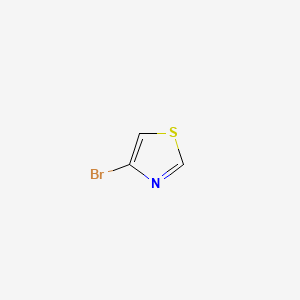

4-Bromothiazole

Overview

Description

4-Bromothiazole is a brominated thiazole, a heterocyclic compound featuring a sulfur and nitrogen atom in a five-membered ring, substituted with a bromine atom. It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The presence of the bromine atom makes it a versatile building block for further functionalization through various cross-coupling reactions.

Synthesis Analysis

The synthesis of 4-bromothiazole derivatives has been extensively studied. A general method for the synthesis of 2,4,5-trisubstituted thiazoles starts from commercially available 2-bromothiazole, which undergoes successive metalations to introduce various electrophiles, leading to highly functionalized thiazoles . Another approach involves the regioselective functionalization of 2,4-dibromothiazole via metalation and nucleophilic addition or palladium-mediated cross-coupling . Additionally, the synthesis of a full family of bromothiazoles, including 4-bromothiazole, has been optimized using sequential bromination and debromination methods, avoiding the use of elemental bromine .

Molecular Structure Analysis

The molecular structure of 4-bromothiazole is characterized by the presence of a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. The bromine atom attached to the thiazole ring significantly influences its reactivity and electronic properties, making it a suitable candidate for various cross-coupling reactions. The regio- and stereoselective synthesis of α-chiral 2-substituted 4-bromothiazoles from 2,4-dibromothiazole has been reported, demonstrating the potential for creating complex molecules with defined stereochemistry .

Chemical Reactions Analysis

4-Bromothiazole undergoes a variety of chemical reactions, primarily cross-coupling reactions, to yield a wide range of products. For instance, regioselective Pd(0)-catalyzed cross-coupling reactions have been used to convert 2,4-dibromothiazole into 2-substituted 4-bromothiazoles . The Negishi cross-coupling has been particularly effective, yielding high yields of 2'-alkyl-4-bromo-2,4'-bithiazoles . Additionally, the Stille cross-coupling has been employed, although with less efficiency compared to Negishi cross-coupling . Radical bromination using N-bromosuccinimide has also been explored for the selective bromination of thiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromothiazole derivatives are influenced by the bromine atom and the thiazole ring. The bromine atom is a heavy, electron-withdrawing group that can impact the molecule's boiling point, density, and refractive index. It also plays a crucial role in the reactivity of the compound, particularly in electrophilic aromatic substitution reactions. The thiazole ring contributes to the compound's stability and electronic properties, which are essential for its application in organic electronics . The synthesis methods developed for bromothiazoles have allowed for the characterization of their physical and NMR spectroscopic properties for the first time .

Scientific Research Applications

Anticancer Properties

4-Bromothiazole derivatives have shown potential in cancer research, particularly for their antiproliferative and cytotoxic effects. Studies have synthesized new bromothiazole derivatives, integrating them with amino acids and nitazoxanide, an FDA-approved antiprotozoal drug. These compounds demonstrated a significant reduction in cell proliferation and viability in the human adenocarcinoma-derived cell line (Caco-2), indicating their potential in cancer treatment research (Vale et al., 2017).

Synthesis and Characterization

The synthesis processes of bromothiazoles, including 4-bromothiazole, have been updated and optimized. Methods involving sequential bromination and debromination steps have been developed, allowing for the production of various bromothiazoles without using elemental bromine. This advancement has facilitated the physical and NMR spectroscopic characterization of these compounds for the first time (Uzelac & Rasmussen, 2017).

Crystal Structure Analysis

Research into the crystal structures of bromothiazole compounds, including 2,4-dibromothiazole and 2,4-diacetyl-5-bromothiazole, has provided insights into their molecular orientations and interactions. These studies are important for understanding the properties and potential applications of these compounds in various fields (Aitken et al., 2015).

Polymer Synthesis

4-Bromothiazole has been used in the synthesis of novel polymers. For instance, the synthesis of electron-deficient fused pyrrolo[3,2-d:4,5-d']bisthiazole from 2-bromothiazole, and its subsequent copolymerization with various materials, has led to polymers with small optical band gaps and semiconducting behavior. These polymers demonstrate potential applications in organic field-effect transistors (Al‐Hashimi et al., 2010).

Potential as Enzyme Inhibitors

Highly functionalized 5-bromo-2-aminothiazoles have been synthesized and shown to potentially inhibit monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. This indicates the potential of 5-bromothiazole derivatives in pharmacological research (Prévost et al., 2018).

Improved Synthesis Methods

Advancements in the synthesis methods for bromothiazole compounds, including 4-bromothiazole, have been reported. These improved methods contribute to more efficient production and purity of these compounds, which is crucial for their use in further research and development (Zhou Zhuo-qiang, 2009).

Cross-Coupling Reactions

Cross-coupling reactions using 2,4-dibromothiazole have been explored to prepare biaryl compounds containing thiazole rings. These studies provide insight into the versatility of bromothiazoles in organic synthesis and their potential applications in developing new compounds (Qing, 2011).

Fluorescent Compounds

Thiazole-based aromatic heterocyclic fluorescent compounds have been synthesized using 5-bromothiazole. These compounds show adjustable electronic properties and potential applications in materials science for their fluorescence emission and thermal stability (Tao et al., 2013).

Peptide Coupling Reagents

The synthesis of 2-halothiazolium-type peptide coupling reagents using 2-bromothiazole has been improved. This advancement is significant in peptide synthesis, providing more efficient and scalable methods for producing these important reagents (Wischnat et al., 2003).

Safety and Hazards

properties

IUPAC Name |

4-bromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNS/c4-3-1-6-2-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTIGYKLTROQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376819 | |

| Record name | 4-Bromothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromothiazole | |

CAS RN |

34259-99-9 | |

| Record name | 4-Bromothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOTHIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-bromothiazole a valuable reagent in organic synthesis?

A1: 4-Bromothiazole serves as a key building block for synthesizing diverse thiazole derivatives, particularly 2,4-disubstituted thiazoles. Its value stems from the inherent reactivity differences between the carbon atoms at positions 2 and 4. Research demonstrates that cross-coupling reactions, such as Negishi and Stille couplings, preferentially occur at the more electron-deficient carbon atom at position 2. This regioselectivity allows for the controlled introduction of substituents at specific positions on the thiazole ring. ,

Q2: Can you elaborate on the regioselective functionalization of 4-bromothiazole?

A2: Absolutely. The bromine atom at position 4 can be selectively substituted using various cross-coupling reactions like the Negishi and Stille couplings. For example, reacting 4-bromothiazole with an alkyl or aryl zinc halide in the presence of a palladium catalyst results in the formation of a 2-substituted 4-bromothiazole. Alternatively, a bromine-magnesium exchange reaction can selectively metalate the carbon atom at position 2, further expanding the possibilities for introducing diverse substituents.

Q3: How is 4-bromothiazole used in the synthesis of more complex molecules?

A3: 4-Bromothiazole has proven particularly useful in the total synthesis of natural products. For instance, it played a crucial role in synthesizing the thiopeptides amythiamicin C and D. Researchers utilized 4-bromothiazole as a starting material, strategically employing Negishi and Stille cross-coupling reactions to assemble the complex bithiazole moiety present in these natural products.

Q4: Are there any other notable applications of 4-bromothiazole in complex molecule synthesis?

A4: Yes, 4-bromothiazole was central to the total synthesis of WS 75624 A, a naturally occurring Endothelin Converting Enzyme (ECE) inhibitor. In this case, researchers utilized 2,4-dibromothiazole, the precursor to 4-bromothiazole, as a starting point. Sequential cross-coupling reactions, first at the 2-position and then at the 4-position after conversion to the corresponding stannane, allowed for the construction of the desired molecule.

Q5: What are the stereochemical implications when using 4-bromothiazole in synthesis?

A5: When synthesizing molecules with chiral centers, the stereochemistry at the newly formed chiral center is crucial. Researchers have successfully used 4-bromothiazole to synthesize α-chiral 2-substituted 4-bromothiazoles with high regio- and stereoselectivity. This was achieved by employing a bromine-magnesium exchange reaction followed by a reaction with a chiral electrophile. This approach provides access to enantiomerically enriched building blocks for synthesizing complex chiral molecules, including thiazolyl peptides and dolabellin.

Q6: How does the availability of different synthetic routes impact the use of 4-bromothiazole?

A6: The existence of diverse synthetic routes to 4-bromothiazole and its derivatives significantly enhances its utility. Researchers have revisited and optimized the synthesis of a range of bromothiazoles, including 4-bromothiazole. These advancements provide efficient methods for producing these valuable building blocks without requiring hazardous reagents like elemental bromine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)

![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)

![3-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1332922.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1332927.png)

![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)

![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)